molecular formula C21H21N3OS B2478545 (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one CAS No. 897474-95-2

(2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B2478545
CAS No.: 897474-95-2
M. Wt: 363.48
InChI Key: VTNYOFTVJNFIDX-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C21H21N3OS and its molecular weight is 363.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Isoxazolines linked to 2-benzoisothiazoles, a class related to the target compound, have been synthesized and exhibit potent cytotoxic and antineoplastic activities in mammalian cancer cells, suggesting potential use in cancer treatment (Byrappa et al., 2017).

Synthesis, Characterization, and Anti-Inflammatory Activity

  • Novel compounds with a similar structure have been synthesized, characterized, and shown to exhibit significant in-vitro anti-inflammatory activity, suggesting potential applications in the treatment of inflammation-related disorders (Ahmed et al., 2017).

Catalytic Synthesis

  • Flunarizine, a drug with vasodilating effects and antihistamine activity, is structurally related and can be synthesized through methods that might be applicable to the target compound, indicating potential for efficient pharmaceutical production (Shakhmaev et al., 2016).

Synthesis and Microbial Studies

  • Compounds structurally related to the target compound have been synthesized and shown to have antibacterial and antifungal activities, highlighting potential applications in treating microbial infections (Patel & Agravat, 2007).

Synthesis of Potent Bacterial Biofilm and MurB Inhibitors

  • Piperazine-linked benzofuran derivatives, closely related to the target compound, have been synthesized and demonstrated effective inhibitory activities against bacterial strains and biofilms, suggesting potential in combating bacterial infections (Mekky & Sanad, 2020).

Antimicrobial Activity Studies

  • New pyridine derivatives, similar to the target compound, have shown considerable antibacterial activity, indicating potential use in developing new antimicrobial agents (Patel & Agravat, 2009).

Properties

IUPAC Name

(E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-16-6-5-9-18-20(16)22-21(26-18)24-14-12-23(13-15-24)19(25)11-10-17-7-3-2-4-8-17/h2-11H,12-15H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNYOFTVJNFIDX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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